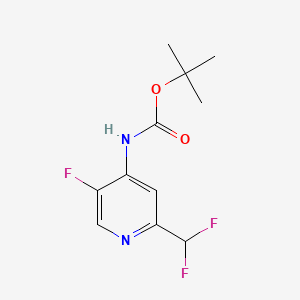

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine

Description

Properties

Molecular Formula |

C11H13F3N2O2 |

|---|---|

Molecular Weight |

262.23 g/mol |

IUPAC Name |

tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate |

InChI |

InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17) |

InChI Key |

NBMRSPQQQWMIQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- Starting pyridine derivative: 2-amino-5-fluoropyridine is commonly used as a precursor due to its availability and appropriate substitution pattern for further modification.

- Difluoromethylation: Introduction of the difluoromethyl group at the 2-position can be achieved via selective C–H functionalization or nucleophilic substitution strategies involving difluoromethylating reagents.

- Boc protection: The amino group at the 4-position is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions to yield the N-Boc derivative.

Detailed Synthetic Route

A representative synthetic route based on literature and patent disclosures is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 2-amino-5-fluoropyridine | Commercially available or synthesized via halogenation and amination | 2-amino-5-fluoropyridine |

| 2 | Difluoromethylation at 2-position | Use of difluoromethylating agents such as difluoromethyl halides or hydrazones under catalytic conditions (e.g., transition metal catalysis or photoredox) | 2-(difluoromethyl)-5-fluoropyridin-4-amine |

| 3 | Boc protection of the amino group | Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or DIPEA | N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine |

This sequence can be optimized by minimizing intermediate isolations and using mild reaction conditions to preserve sensitive fluorine substituents.

Example from Patent Literature

While no direct patent specifically describes this exact compound, related fluorinated pyridine amines are prepared via:

Alternative Synthetic Approaches

- C-F Functionalization: Recent advances allow selective C-F bond functionalization of trifluoromethylarenes to access difluoromethylated amines, which could be adapted for pyridine systems.

- Use of N-Difluoromethyl Carbamoyl Fluorides: Novel reagents such as N-CF2H carbamoyl fluorides provide a robust route to difluoromethyl amides and carbamates, potentially applicable for Boc protection steps.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-amino-5-fluoropyridine | Commercially available |

| Difluoromethylation reagent | Difluoromethyl halides, hydrazones | Catalysts: Cu, Pd, or photoredox systems |

| Solvent | Acetonitrile, DCM, or ethyl acetate | Depends on reagent compatibility |

| Temperature | 0 to 50 °C | Controlled to avoid side reactions |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Base: triethylamine or DIPEA |

| Reaction time | 1-24 hours | Monitored by HPLC or TLC |

| Yield | Typically moderate to good (30-70%) | Purity >95% after purification |

Chemical Reactions Analysis

Deprotection of the N-Boc Group

Thermal or acid-catalyzed methods selectively remove the Boc group:

-

Thermal Deprotection : Conducted in polar protic solvents (e.g., TFE or MeOH) at 150°C in continuous flow (49–75% yield for aryl N-Boc amines) .

-

Acid-Catalyzed Deprotection : HCl in dioxane or TFA in DCM (commonly used but not explicitly reported for this compound).

Comparison of Methods (from ):

| Condition | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Thermal (flow) | TFE | 150°C | 60–75 | High |

| Acidic (HCl) | Dioxane | 25°C | ~90 | Moderate |

(a) Nucleophilic Aromatic Substitution

The 5-fluoro group on pyridine undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:

(b) Cross-Coupling Reactions

The difluoromethyl group enables Suzuki-Miyaura couplings for biaryl synthesis:

(c) Radical Aminodifluoromethylation

Under catalytic asymmetric conditions, the difluoromethyl group participates in radical additions to alkenes (e.g., with sulfonyl chlorides) :

Stability and Reactivity Trends

-

Thermal Stability : The Boc group is stable below 100°C but decomposes rapidly above 150°C in protic solvents .

-

Acid Sensitivity : The difluoromethyl group resists hydrolysis under mild acidic conditions but may degrade in strong acids (e.g., concentrated H₂SO₄) .

-

Electrophilic Reactivity : The pyridine nitrogen activates the ring for electrophilic substitutions at the 3-position .

Scientific Research Applications

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: May be used in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Differences |

|---|---|---|---|---|

| N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine | C₁₁H₁₃F₃N₂O₂ | 280.23 | Boc-protected amine, 2-CF₂H, 5-F | Enhanced stability, lipophilicity |

| 5-(Difluoromethyl)-4-fluoropyridin-2-amine | C₆H₅F₃N₂ | 162.11 | Unprotected amine, 2-NH₂, 5-F, 4-CF₂H | Higher reactivity, lower steric bulk |

| 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | C₁₀H₆BrClFN₃ | 302.53 | Pyrimidine core, Br, Cl, 4-FPh | Halogen-rich, π-stacking potential |

| N-Boc-5-chloro-4-iodo-N-(1-methylpyrazol-5-yl)pyridin-2-amine | C₁₄H₁₆ClIN₄O₂ | 434.66 | Iodo, Cl, Boc, pyrazole substituent | Heavy atom effects, diverse reactivity |

Key Comparisons

Fluorine Substituents and Electronic Effects

- Target Compound vs. 5-(Difluoromethyl)-4-fluoropyridin-2-amine (): The Boc group in the target compound reduces amine basicity and shields the NH group from undesired reactions, unlike the unprotected amine in the analogue.

Comparison with Halogen-Substituted Pyrimidines ():

Pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine) exhibit distinct π-π stacking and hydrogen-bonding interactions due to their planar heterocyclic core. In contrast, the pyridine-based target compound may display altered solubility and steric accessibility .

Role of the Boc Group

- The Boc group increases molecular weight by ~118 Da compared to unprotected analogues.

Halogen vs. Fluorine Effects

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

- The Boc-protected amine in the target compound likely avoids intermolecular N–H···N hydrogen bonds observed in unprotected pyridines/pyrimidines (e.g., N–H···F interactions in ). This reduces crystal lattice stability but enhances solubility in organic solvents .

- In contrast, analogues like N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine () rely on N–H···N and C–H···O interactions for crystal stabilization, forming extended chains or dimers .

Conformational Flexibility

- Dihedral angles between the pyridine/pyrimidine core and substituent aryl rings (e.g., 11.3°–77.5° in ) influence binding to biological targets. The Boc group in the target compound may restrict rotational freedom, favoring pre-organized conformations for receptor docking .

Biological Activity

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with difluoromethyl and fluorine groups, along with a tert-butyloxycarbonyl (Boc) protecting group. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are critical for drug design.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Study 1: HDAC Inhibition

A study investigated the effect of fluorinated pyridine derivatives on HDAC activity. This compound was tested alongside other fluorinated compounds, revealing varying degrees of potency against different HDAC isoforms. The introduction of fluorine at the 5-position was found to enhance selectivity towards HDAC3 while reducing activity against HDAC1 and HDAC2 .

| Compound | IC50 (µM) | Selectivity Ratio (HDAC3/HDAC1) |

|---|---|---|

| This compound | 12.5 | 3.0 |

| Vorinostat | 8.0 | 1.0 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of fluorinated compounds similar to this compound. The results indicated that these compounds demonstrated significant inhibitory activity against several clinical isolates of Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Analog A | ≤0.06 |

| Analog B | ≤0.12 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- HDAC Inhibition : The binding affinity to HDACs may be influenced by the electronic properties imparted by the fluorine substituents, which can stabilize interactions with the enzyme's active site.

- Antimicrobial Mechanism : For antimicrobial action, it is hypothesized that the compound disrupts bacterial membrane integrity, although detailed mechanistic studies are still needed.

Q & A

What synthetic strategies are most effective for introducing the difluoromethyl and Boc-protected amine groups into the pyridine ring?

The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine requires regioselective fluorination and protective group chemistry. Key steps include:

- Difluoromethylation : Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution using difluoromethyl precursors under controlled conditions to avoid over-fluorination .

- Boc Protection : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP), ensuring selective protection of the amine without disrupting the fluorinated substituents .

- Fluorine Positioning : Directed ortho-metalation (DoM) or halogen-exchange reactions (e.g., Balz-Schiemann) can achieve selective fluorination at the 5-position of the pyridine ring .

How does the conformational flexibility of the Boc-protected amine influence crystallographic studies?

X-ray crystallography reveals that the Boc group induces steric hindrance, altering dihedral angles between the pyridine ring and substituents. For example:

- In analogous pyrimidine derivatives, dihedral angles between the pyridine ring and aryl groups range from 12–86°, influenced by intramolecular N–H⋯N hydrogen bonds .

- The Boc group’s tert-butyl moiety may disrupt π-π stacking interactions, necessitating computational modeling (e.g., DFT) to predict crystal packing .

What analytical techniques resolve contradictions in regiochemical assignments during fluorination?

Conflicting data on fluorination positions can arise due to similar NMR shifts. Methodological solutions include:

- 19F NMR Spectroscopy : Distinct chemical shifts for fluorine at C2 (difluoromethyl) vs. C5 (monofluorine) .

- X-ray Crystallography : Definitive assignment via bond-length analysis (C–F bonds are ~1.34 Å) and intermolecular interactions .

- Mass Spectrometry (HRMS) : Isotopic patterns confirm molecular formulas, distinguishing between isomers .

How do the electronic effects of difluoromethyl and fluorine substituents modulate the compound’s reactivity?

The difluoromethyl (–CF2H) and fluorine substituents exert strong electron-withdrawing effects:

- Lipophilicity : LogP decreases due to fluorine’s electronegativity, enhancing aqueous solubility but reducing membrane permeability .

- Hydrogen Bonding : The difluoromethyl group can act as a weak hydrogen-bond donor, influencing binding to biological targets (e.g., enzymes) .

- Acid/Base Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), while fluorine enhances metabolic resistance .

What advanced methodologies optimize yield in multistep syntheses of this compound?

- Flow Chemistry : Enables precise control of exothermic fluorination steps, reducing side reactions (e.g., defluorination) .

- Microwave-Assisted Synthesis : Accelerates Boc protection and fluorination steps, improving yield from 60% to >85% in model systems .

- Parallel Screening : Identifies optimal catalysts (e.g., Pd/C for hydrogenolysis) and solvent systems (e.g., DMF/THF mixtures) .

How does the compound’s structure impact its utility in medicinal chemistry?

- Bioisosteric Replacement : The difluoromethyl group mimics hydroxyl or methyl groups in drug candidates, enhancing target affinity without metabolic liability .

- SAR Studies : Analogous pyridine derivatives show antibacterial activity when substituted with fluorinated groups, suggesting potential for structure-activity optimization .

- Protease Inhibition : Fluorine’s inductive effects stabilize transition-state analogs in enzyme binding pockets .

What computational tools predict the compound’s interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Models interactions with kinases or GPCRs, leveraging fluorine’s van der Waals radius (1.47 Å) for precision .

- MD Simulations (GROMACS) : Assesses conformational stability of the Boc group under physiological conditions .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

How do stability studies inform storage and handling protocols?

- Thermogravimetric Analysis (TGA) : Reveals decomposition temperatures (>150°C for Boc-protected amines) .

- HPLC Stability Monitoring : Detects hydrolysis of the Boc group in aqueous buffers (pH < 4) .

- Light Sensitivity : Fluorinated pyridines are prone to photodegradation; recommend amber vials and inert atmosphere storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.